

Application Note: Development of a Stability-Indicating Assay for Fexofenadine Hydrochloride

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Compound of Interest

Compound Name: *Fexofenadine hydrochloride*

Cat. No.: *B162134*

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Abstract

This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **fexofenadine hydrochloride** in bulk drug and pharmaceutical formulations. The developed method is adept at separating **fexofenadine hydrochloride** from its degradation products, which were generated under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. The method was validated to ensure its suitability for routine quality control and stability studies.

Introduction

Fexofenadine hydrochloride, an antihistamine, is widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. A crucial aspect of pharmaceutical quality control is the ability to accurately measure the drug substance in the presence of its impurities and degradation products. This necessitates the development of a stability-indicating assay method (SIAM). This document provides a comprehensive protocol for such a method, including the forced degradation studies used to establish its specificity.

Experimental

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
- Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.^[1]
- Reagents: HPLC grade acetonitrile and methanol, analytical grade buffers (e.g., phosphate or acetate buffer), hydrochloric acid, sodium hydroxide, and hydrogen peroxide were used.^[1]^[2]
- Reference Standard: **Fexofenadine hydrochloride** reference standard.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized HPLC Method Parameters

| Parameter | Condition |
|----------------------|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate Buffer : Acetonitrile (e.g., 50:50, v/v), pH adjusted |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | Ambient or controlled at 30°C |
| Injection Volume | 20 µL |

Protocols

Standard Solution Preparation

- Accurately weigh and dissolve an appropriate amount of **fexofenadine hydrochloride** reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

- Further dilute the stock solution with the mobile phase to prepare working standard solutions at the desired concentration for analysis (e.g., 50 µg/mL).

Sample Solution Preparation

- For bulk drug analysis, prepare a sample solution in the same manner as the standard solution.
- For tablet analysis, weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a single dose of **fexofenadine hydrochloride** into a volumetric flask.
- Add a suitable volume of mobile phase, sonicate to dissolve the drug, and then dilute to the mark.
- Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies Protocol

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.^{[1][2][3][4]}

- Acid Hydrolysis: Treat the drug solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis.
- Base Hydrolysis: Treat the drug solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis.^[4]
- Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature or elevated temperature.^[4]
- Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a defined duration.^[4]
- Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light for an extended period.^[1]

Results and Discussion

The developed HPLC method successfully separated **fexofenadine hydrochloride** from its degradation products. The retention time for **fexofenadine hydrochloride** was consistently observed. The forced degradation studies showed significant degradation under acidic, basic, and oxidative conditions, with the formation of distinct degradation peaks that were well-resolved from the parent drug peak.

Method Validation

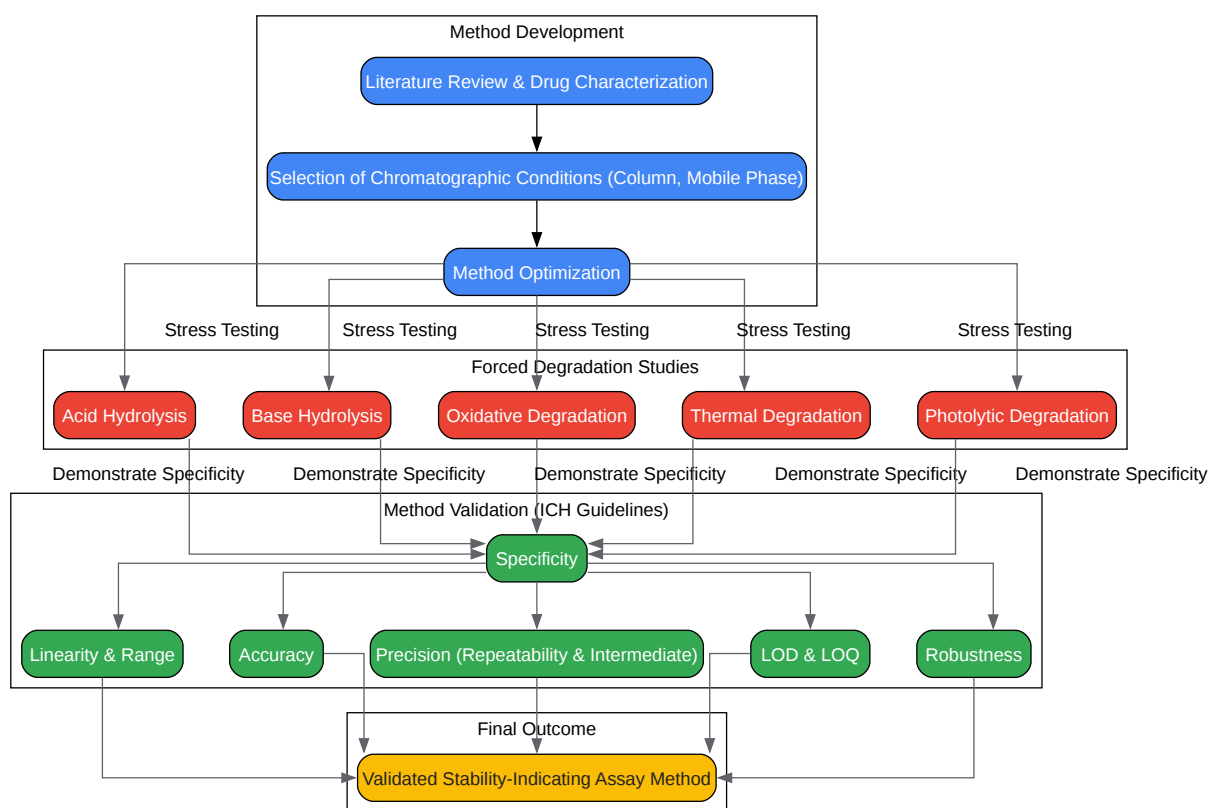
The method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Table 2: Summary of Method Validation Parameters

| Parameter | Result |
|-----------------------------------|--|
| Linearity Range | 10 - 100 µg/mL |
| Correlation Coefficient (r^2) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.4 µg/mL |
| Robustness | No significant impact from minor variations in method parameters |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the development and validation of the stability-indicating assay method for **fexofenadine hydrochloride**.

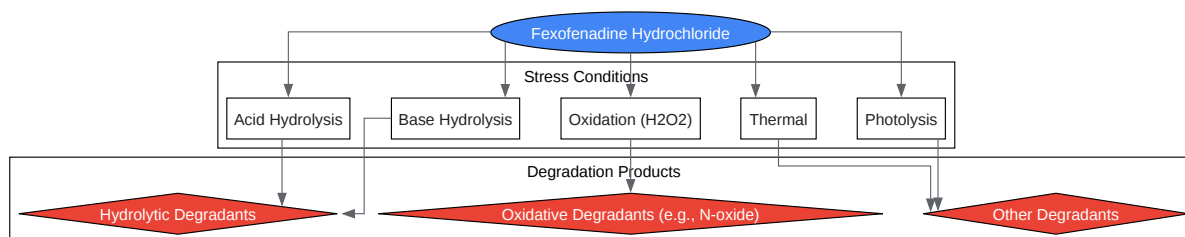


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Caption: Experimental workflow for **fexofenadine hydrochloride** stability-indicating assay development.

Signaling Pathway of Fexofenadine Degradation

The following diagram illustrates the potential degradation pathways of **fexofenadine hydrochloride** under different stress conditions.



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Caption: Forced degradation pathways of **fexofenadine hydrochloride**.

Conclusion

The developed and validated RP-HPLC method is simple, accurate, precise, and specific for the determination of **fexofenadine hydrochloride** in the presence of its degradation products. This stability-indicating method is suitable for routine quality control analysis and for assessing the stability of **fexofenadine hydrochloride** in pharmaceutical products.

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References

- 1. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. jchr.org [jchr.org]
- 4. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
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